
5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine
physical properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
5-Bromo-6-methoxy-1H-

pyrrolo[2,3-b]pyridine

Cat. No.: B1525326 Get Quote

An In-depth Technical Guide to the Physical Properties of 5-Bromo-6-methoxy-1H-
pyrrolo[2,3-b]pyridine

Abstract: This technical guide provides a comprehensive overview of the core physical and

chemical properties of 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, a substituted 7-

azaindole of significant interest to the pharmaceutical and agrochemical research sectors. The

7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its role in

developing potent kinase inhibitors and other therapeutic agents.[1][2][3] This document

consolidates available data, presents theoretical and comparative analyses, and furnishes

detailed, field-proven protocols for the experimental characterization of this compound. It is

intended to serve as a vital resource for researchers, synthetic chemists, and drug

development professionals engaged in programs utilizing this versatile heterocyclic building

block.

Introduction: The Significance of the 7-Azaindole
Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic aromatic

heterocycle that serves as a bioisostere for indole and purine systems.[3] This structural motif

is of paramount importance in modern drug discovery, with derivatives demonstrating a vast

array of biological activities, including potent inhibition of protein kinases, which are crucial

targets in oncology.[3][4] The nitrogen atom in the pyridine ring allows for fine-tuning of
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physicochemical properties such as solubility and pKa, and provides an additional hydrogen

bond acceptor site, which can be critical for target binding and improving ADME (Absorption,

Distribution, Metabolism, and Excretion) profiles.[3]

5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS No. 1190321-63-1) is a specifically

functionalized derivative. The bromine atom at the C5 position serves as a versatile synthetic

handle for introducing further complexity via cross-coupling reactions, while the methoxy group

at C6 modulates the electronic and steric properties of the molecule, influencing its reactivity

and biological interactions. Understanding the fundamental physical properties of this

compound is the foundational first step for its effective use in synthesis, screening, and

formulation.

Core Physicochemical Properties
The precise experimental determination of all physical properties for this specific compound is

not extensively documented in publicly available literature. However, we can compile known

data, calculated values, and draw logical comparisons with closely related analogs to provide a

robust profile.
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Property Value / Description Source / Method

IUPAC Name
5-Bromo-6-methoxy-1H-

pyrrolo[2,3-b]pyridine
---

Synonyms
5-Bromo-6-methoxy-7-

azaindole
---

CAS Number 1190321-63-1 [5]

Molecular Formula C₈H₇BrN₂O Calculated

Molecular Weight 227.06 g/mol Calculated

Appearance
Typically an off-white to yellow

or brown solid.
General Observation

Melting Point

Not explicitly reported. For

comparison, the parent

compound 5-Bromo-1H-

pyrrolo[2,3-b]pyridine melts at

178-182 °C.[6]

Comparative Data

Boiling Point

Not reported; expected to be

high and likely to decompose

before boiling at atmospheric

pressure.

Theoretical

Solubility

Expected to be soluble in polar

organic solvents like DMSO,

DMF, and methanol; limited

solubility in non-polar solvents

and water.

Structural Analysis

Spectroscopic and Structural Profile
Spectroscopic analysis is non-negotiable for confirming the identity and purity of any research

chemical.[7][8] The following represents the expected spectroscopic signature for 5-Bromo-6-
methoxy-1H-pyrrolo[2,3-b]pyridine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons on the pyrrolo-pyridine core, a singlet for the methoxy group protons, and a broad

singlet for the N-H proton of the pyrrole ring. Based on related structures, the aromatic

protons would likely appear in the δ 7.0-8.5 ppm range, while the methoxy protons (-OCH₃)

would be a sharp singlet around δ 3.9-4.1 ppm.[9] The N-H proton signal is often broad and

can appear over a wide range (δ 10-12 ppm), its position being highly dependent on solvent

and concentration.

¹³C NMR: The carbon spectrum will confirm the presence of eight distinct carbon

environments. Aromatic carbons typically resonate in the δ 100-150 ppm region, while the

methoxy carbon will appear upfield, likely around δ 55-60 ppm.[10]

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition. For 5-
Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine, the mass spectrum will exhibit a characteristic

isotopic pattern for a molecule containing one bromine atom. The two major isotopes of

bromine, ⁷⁹Br and ⁸¹Br, are present in nearly a 1:1 natural abundance. Therefore, the molecular

ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, separated by 2 mass

units (e.g., at m/z 226 and 228 for the [M-H]⁻ ion or 228 and 230 for the [M+H]⁺ ion).

Experimental Determination of Physical Properties
For any new batch or newly synthesized material, it is imperative to perform in-house

characterization. The following section provides standardized, reliable protocols for determining

key physical properties.

Workflow for Physicochemical Characterization
The logical flow for characterizing a new batch of a research compound like 5-Bromo-6-
methoxy-1H-pyrrolo[2,3-b]pyridine is outlined below. This systematic approach ensures that

data is collected efficiently and reliably.
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Workflow for Physicochemical Characterization

Initial Analysis

Definitive Structure & Purity

Application-Specific Properties

Receive/Synthesize Sample

Visual Inspection
(Color, Form)

Mass Spectrometry (LC-MS)
Confirm MW & Purity

NMR Spectroscopy
(¹H, ¹³C)

Confirm Structure

If MW correct

Melting Point Analysis
Assess Purity

Solubility Assay
(Kinetic/Thermodynamic)

If pure

Chemical Stability Test

Final Data Package

Click to download full resolution via product page
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Caption: A logical workflow for the comprehensive physical characterization of a novel chemical

entity.

Protocol for Melting Point Determination
Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice

of a solid, typically causing the melting point to depress and broaden. A sharp melting range (≤

2 °C) is a strong indicator of a highly pure compound.[11]

Methodology:

Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline 5-Bromo-6-
methoxy-1H-pyrrolo[2,3-b]pyridine into a capillary tube, sealed at one end. Tap the tube

gently to pack the sample to a height of 2-3 mm.

Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.

Measurement:

Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly determine an approximate melting

range.

Allow the apparatus to cool.

Using a fresh sample, set a slow heating ramp (1-2 °C/min) starting from approximately 20

°C below the approximate melting point.

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and

the temperature at which the entire sample becomes a clear liquid (clear point). The range

between these two temperatures is the melting range.

Validation: Perform the measurement in triplicate to ensure reproducibility.

Protocol for Kinetic Solubility Assessment in Aqueous
Buffer
Causality: For drug development, understanding a compound's aqueous solubility is critical as

it directly impacts oral absorption and bioavailability. A kinetic solubility assay provides a high-
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throughput method to estimate this property early in the discovery process.

Methodology:

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound

(e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).

Assay Plate Preparation: In a 96-well microplate, add the DMSO stock solution to a

phosphate-buffered saline (PBS, pH 7.4) to achieve a final desired concentration (e.g., 100

µM) and a low final DMSO percentage (e.g., 1-2%). Prepare a full dilution series.

Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours)

to allow for precipitation to reach a state of equilibrium.

Separation: Centrifuge the plate to pellet any precipitated solid.

Quantification: Carefully transfer the supernatant to a new analysis plate. Quantify the

concentration of the dissolved compound in the supernatant using a suitable analytical

method, such as LC-MS/MS or UV-Vis spectroscopy, by comparing against a calibration

curve prepared in a DMSO/buffer mixture.

Validation: The highest concentration at which no precipitation is observed is reported as the

kinetic solubility.

Conclusion
5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a valuable heterocyclic building block with

significant potential in medicinal chemistry. This guide has synthesized the available data on its

core physical properties and provided a framework for its empirical characterization. The

bromine and methoxy functionalities provide strategic points for chemical modification, while

the 7-azaindole core offers a proven scaffold for interaction with biological targets.[12] Rigorous

adherence to the characterization workflows and protocols outlined herein will ensure the

quality and reproducibility of research and development efforts that leverage this important

molecule.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1525326?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38112047/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1525326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Various Authors. (n.d.). 7-Azaindole Analogues as Bioactive Agents and Recent Results.
PubMed.
ACS Publications. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent
Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular
Carcinoma. Journal of Medicinal Chemistry.
PubMed. (2023).
Britannica. (n.d.). Physical properties of heterocyclic compounds.
NIH. (n.d.). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K
Inhibitors with Potent Activity.
MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.
Jetir.Org. (n.d.). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN
BEHALF OF SPECTROSCOPIC ANALYSIS.
MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic
Compounds.
ResearchGate. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
TCI Chemicals. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
BLDpharm. (n.d.). 5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine.
Chemical & Pharmaceutical Bulletin. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-
methylaminopyridine-3-carboxylic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with
Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]

3. mdpi.com [mdpi.com]

4. pubs.acs.org [pubs.acs.org]

5. 1190321-63-1|5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1525326?utm_src=pdf-body
https://www.benchchem.com/product/b1525326?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/30264679/
https://pubmed.ncbi.nlm.nih.gov/30264679/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5554905/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5554905/
https://www.mdpi.com/1420-3049/19/12/19935
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.2c00255
https://www.bldpharm.com/products/1190321-63-1.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1525326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 | Tokyo Chemical Industry (India) Pvt.
Ltd. [tcichemicals.com]

7. Heterocyclic compound - Aromaticity, Structure, Reactivity | Britannica [britannica.com]

8. mdpi.com [mdpi.com]

9. cpb.pharm.or.jp [cpb.pharm.or.jp]

10. researchgate.net [researchgate.net]

11. jetir.org [jetir.org]

12. An insight into the structure-activity relationship studies of anticancer medicinal attributes
of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine physical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1525326#5-bromo-6-methoxy-1h-pyrrolo-2-3-b-
pyridine-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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